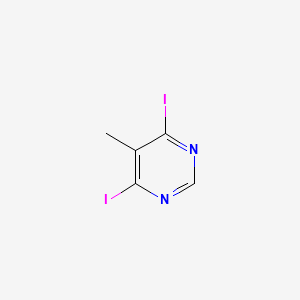

4,6-Diiodo-5-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Diiodo-5-methylpyrimidine is a chemical compound with the molecular formula C5H4I2N2 and a molecular weight of 345.91 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 4,6-Diiodo-5-methylpyrimidine has been reported in the literature. For instance, it can be synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol .

Molecular Structure Analysis

The IUPAC name for 4,6-Diiodo-5-methylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 .

Physical And Chemical Properties Analysis

4,6-Diiodo-5-methylpyrimidine is a powder with a molecular weight of 345.91 . It is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

C6H4I2N2\text{C}_6\text{H}_4\text{I}_2\text{N}_2C6H4I2N2

, exhibits interesting properties that make it relevant in various fields. Here are six distinct applications:- Anticancer Agents : 4,6-Diiodo-5-methylpyrimidine derivatives have been explored as potential anticancer agents . Researchers investigate their efficacy in inhibiting cancer cell growth and metastasis.

- Antihypertensive Medicines : The compound 4,6-dichloro-2-methyl-5-nitropyridine, derived from 4,6-Diiodo-5-methylpyrimidine, plays a role in developing new antihypertensive drugs .

- High Energy Density Materials : Hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, synthesized from 4,6-Diiodo-5-methylpyrimidine, is a high-energy-density material .

- Explosive Materials : 1,1-diamino-2,2-dinitroethylene, another derivative, serves as an explosive material .

- The UV–Vis absorption spectra of certain dyes derived from 4,6-Diiodo-5-methylpyrimidine suggest their suitability for textile applications . These dyes exhibit positive solvatochromism and may find use in fabric coloring.

- 4,6-Diiodo-5-methylpyrimidine itself serves as a precursor for various compounds due to its reactivity. Researchers have used it in patented studies .

- Azo compounds, including those containing heterocyclic diazo components like benzothiazole, play a crucial role in dyes and pigments . The synthesis of azo derivatives from 4,6-Diiodo-5-methylpyrimidine contributes to this field.

Medicinal Chemistry and Drug Development

Materials Science and Energy Applications

Textile Industry

Chemical Synthesis

Azo Dyes and Pigments

Analytical Chemistry

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives, such as 4,6-diiodo-5-methylpyrimidine, are biologically active compounds .

Mode of Action

It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Pharmacokinetics

The molecular weight of 4,6-diiodo-5-methylpyrimidine is 34591 , which may influence its bioavailability.

Result of Action

It is known that pyrimidine derivatives have a broad range of biological activities .

Action Environment

It is known that environmental factors can have a significant impact on the action of various compounds .

Eigenschaften

IUPAC Name |

4,6-diiodo-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNDCRLELNGQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)